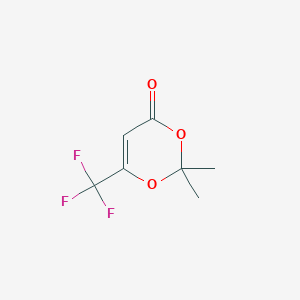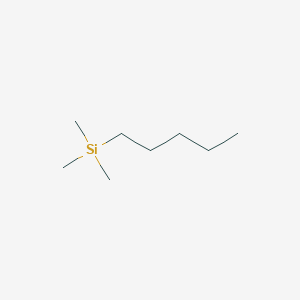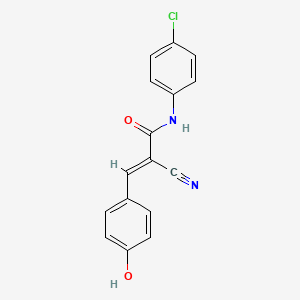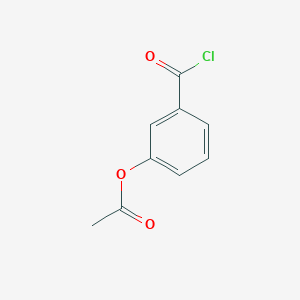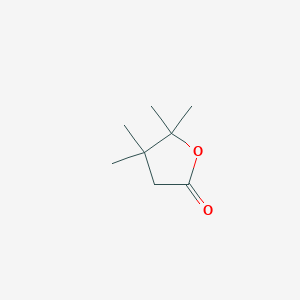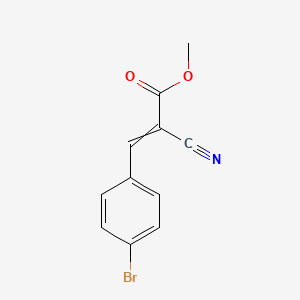
2-Propenoic acid, 3-(4-bromophenyl)-2-cyano-, methyl ester
Descripción general
Descripción
“2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)-” is a related compound with the formula C11H11BrO2 . Another related compound is “2-Propenoic acid, 3-(4-bromophenyl)-2-methyl-, ethyl ester, (2E)-” with the molecular formula C12H13BrO2 .
Physical And Chemical Properties Analysis
For the related compound “2-Propenoic acid, 3-(4-bromophenyl)-2-methyl-, ethyl ester, (2E)-”, the predicted boiling point is 333.8±17.0 °C and the predicted density is 1.349±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation in Anticancer Research
Cinnamic acid derivatives, including compounds structurally related to 2-Propenoic acid, 3-(4-bromophenyl)-2-cyano-, methyl ester, have been extensively studied for their anticancer potentials. These compounds' chemical reactivity allows for the synthesis of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives, showcasing significant antitumor efficacy. The review by De, Baltas, and Bedos-Belval (2011) provides an in-depth look into the synthesis and biological evaluation of these derivatives, highlighting their underutilized potential in medicinal research despite a rich tradition of use De, Baltas, & Bedos-Belval, 2011.
Therapeutic Applications of Caffeic Acid Phenethyl Ester in Inflammation and Cancer
Caffeic acid phenethyl ester (CAPE), a hydrophobic, bioactive polyphenolic ester obtained from propolis extract, represents a structurally related compound with extensive research on its therapeutic applications in inflammation and cancer. Murtaza et al. (2014) summarize studies on CAPE, focusing on its molecular targets and suggesting the need for clinical studies to explore its potential toxicities Murtaza, Sajjad, Mehmood, Shah, & Siddiqi, 2014.
Catalytic Production of Polyphenolic Esters from Biomass
The catalytic production of polyphenolic esters (PEs), which includes compounds like this compound, from biomass feedstocks has been a focus of recent research due to their valuable anti-oxidative effects. Faggiano, Ricciardi, and Proto (2022) review various synthetic approaches, emphasizing the role of bio-catalysis and acid catalysis in the synthesis of these esters from natural polyphenolic compounds, thus contributing to a greener production process Faggiano, Ricciardi, & Proto, 2022.
Environmental and Health Implications of Phthalic Acid Esters
While not directly related to the therapeutic or biological applications of this compound, the study of phthalic acid esters (PAEs) in the environment sheds light on the broader context of ester compounds' impact. Huang et al. (2021) discuss the natural occurrence and biological activities of PAEs, suggesting their presence in natural sources and their potential allelopathic, antimicrobial, and insecticidal activities, which could influence research on similar ester compounds Huang, Zhu, Zhou, Cheng, Shi, Zhang, & Shao, 2021.
Propiedades
IUPAC Name |
methyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCJTVLFFQUQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401074 | |
| Record name | 2-Propenoic acid, 3-(4-bromophenyl)-2-cyano-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
167995-88-2 | |
| Record name | 2-Propenoic acid, 3-(4-bromophenyl)-2-cyano-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



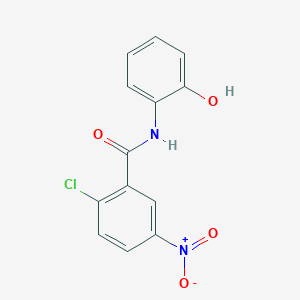
![(R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B3048326.png)
